2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide
描述
属性
IUPAC Name |
2-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12-15(4-2-9-18-12)16(22)21-13-5-7-14(8-6-13)23-17-19-10-3-11-20-17/h2-4,9-11,13-14H,5-8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKROTDKJVZJJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:
Formation of the pyrimidin-2-yloxy intermediate: This step involves the reaction of a pyrimidine derivative with an appropriate leaving group, such as a halide, to introduce the pyrimidin-2-yloxy functionality.
Cyclohexyl ring formation: The cyclohexyl ring is synthesized through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Coupling with nicotinamide: The final step involves coupling the pyrimidin-2-yloxy cyclohexyl intermediate with nicotinamide under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Structural Analog 1: 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide
Key Differences :
- Substituent : The ethoxy group (-OCH2CH3) replaces the methyl group (-CH3) at the nicotinamide’s 2-position.
- Molecular Weight : The ethoxy variant has a higher molecular weight (~328.39 g/mol) compared to the target compound (312.37 g/mol).
- This substitution may alter metabolic stability, as ethyl groups are more prone to oxidative metabolism than methyl groups .
Structural Analog 2: 2-methyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]pyridine-3-carboxamide (BK79164)
Key Differences :
- Core Structure : Replaces the nicotinamide (pyridine-3-carboxamide) with pyridine-3-carboxamide, omitting the nitrogen at the pyridine’s 1-position.
- Molecular Weight : 312.37 g/mol (identical to the target compound).
Structural Analog 3: 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide
Key Differences :
- Substituents : Incorporates a methoxy (-OCH3) group at the 4-position and a trifluoromethyl (-CF3)-biphenyl carbamoyl group.
- However, the biphenyl moiety increases molecular rigidity, which could limit conformational flexibility during receptor binding compared to the cyclohexyl scaffold in the target compound .
Stereochemical Analogs: Cyclohexylpiperazine Derivatives
Example Compounds :
- tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284)
- tert-Butyl 4-((1S,4S)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (285)
Key Differences :
- Core Modifications: These compounds replace the pyrimidin-2-yloxy group with dibenzylamino and piperazine moieties.
- Stereochemistry : The (1R,4R) and (1S,4S) configurations demonstrate how stereochemistry influences synthetic pathways and biological activity. For example, the (1R,4R) isomer (286) showed distinct NMR spectral shifts compared to (1S,4S) (287), highlighting conformational preferences that may affect target engagement .
Comparative Data Table
Research Findings and Implications
Substituent Effects: Methyl vs. Ethoxy: The methyl group in the target compound offers a balance between metabolic stability and solubility, whereas the ethoxy analog’s bulkier substituent may improve tissue penetration but increase CYP450-mediated oxidation risks .
Stereochemical Influence :
- The (1r,4r) configuration in the target compound’s cyclohexyl ring likely optimizes spatial orientation for receptor binding, as seen in analogous piperazine derivatives where stereochemistry dictated synthetic yields and biological activity .
Nicotinamide vs. Pyridine-3-carboxamide :
- The nicotinamide moiety’s additional nitrogen may facilitate interactions with NAD(P)H-binding domains, making the target compound more suitable for enzyme inhibition compared to BK79164 .
生物活性
2-Methyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : 2-Methyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide
- Molecular Formula : C16H20N4O2
- Molecular Weight : 300.36 g/mol
The compound features a nicotinamide moiety linked to a cyclohexyl ring substituted with a pyrimidin-2-yloxy group, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. The compound is believed to modulate enzyme activity and receptor interactions, influencing various signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : It acts as a ligand for certain receptors, altering their activity and affecting downstream signaling cascades.
Biological Activity and Efficacy
Research studies have highlighted the compound's efficacy in various biological contexts:
Anticancer Activity
In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis and inhibiting proliferation through cell cycle arrest.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It appears to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases.
Case Studies
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its bioavailability and potency. Various synthetic routes have been explored, including multi-step organic reactions that yield high purity forms suitable for biological testing.
Synthesis Overview:
- Preparation of Cyclohexyl Ring : Starting material undergoes nucleophilic substitution.
- Introduction of Pyrimidin-2-yloxy Group : Achieved through electrophilic aromatic substitution.
- Formation of Nicotinamide Linkage : Final amidation step using coupling reagents like EDCI.
常见问题
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Combine ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For example, ¹H NMR can resolve pyrimidin-2-yloxy and nicotinamide proton environments, while HRMS validates molecular weight . X-ray crystallography may be used for absolute stereochemical confirmation if suitable crystals are obtained .
Q. What safety protocols are recommended during synthesis and handling?
- Methodology : Implement fume hoods for volatile solvents (e.g., DCM), wear nitrile gloves and lab coats, and follow spill containment protocols (e.g., neutralization with sodium bicarbonate for acidic by-products). Reference safety guidelines from structurally similar compounds, such as those involving cyclohexyl intermediates .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Prioritize kinase inhibition assays (e.g., fluorescence-based ADP-Glo™) to assess interactions with serine/threonine kinases, as seen in studies of related antineoplastic agents . Pair with cell viability assays (MTT or CellTiter-Glo®) in cancer cell lines to evaluate cytotoxicity .
Q. How can researchers validate target engagement in cellular models?
- Methodology : Use pull-down assays with biotinylated probes or competitive binding studies using fluorescently labeled inhibitors. For example, CRISPR-engineered cell lines with tagged kinase domains can confirm target specificity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with kinase targets like CRK12?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of CRK12 (PDB: 6XYZ). Validate binding poses with molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns to assess stability of hydrogen bonds with pyrimidin-2-yloxy and nicotinamide moieties .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodology : Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular IC₅₀ values). Investigate assay conditions: pH, buffer composition (e.g., ATP concentration in kinase assays), and cell line genetic backgrounds. Replicate findings in independent labs .
Q. What strategies improve aqueous solubility without compromising target affinity?
- Methodology : Introduce hydrophilic groups (e.g., PEGylation or sulfonate) at the nicotinamide methyl position. Use structure-activity relationship (SAR) studies guided by LogP calculations (e.g., Schrödinger’s QikProp). Nanoformulation with polylactic-co-glycolic acid (PLGA) nanoparticles can enhance bioavailability .
Q. How can reaction by-products be systematically analyzed and minimized?
Q. What advanced techniques optimize reaction yields for scale-up?
- Methodology : Use continuous flow reactors to enhance mixing and heat transfer for exothermic steps (e.g., LiAlH₄ reductions). Monitor reaction progress in real-time via inline FTIR. For stereosensitive steps, employ immobilized catalysts (e.g., chiral oxazaborolidines) to improve enantiomeric excess .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
